Bromodifluoroacetic acid
Overview
Description
Bromodifluoroacetic acid is an organic compound with the chemical formula C₂HBrF₂O₂. It is a halogenated acetic acid derivative, characterized by the presence of both bromine and fluorine atoms. This compound is known for its high reactivity and is used in various industrial and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Bromodifluoroacetic acid is a halogenated organic compound . It possesses the ability to bind to specific molecules, thereby modifying their structure and function . This distinctive characteristic renders it an invaluable tool in exploring the mechanism of action of enzymes and proteins .
Mode of Action
It is known that this compound can be used to introduce the cf2 group when synthesising chemical compounds . This suggests that it may interact with its targets by introducing the CF2 group, thereby altering their structure and function.
Biochemical Pathways
It is known that this compound can be used in the synthesis of chemical compounds . This suggests that it may play a role in various biochemical pathways involved in the synthesis of these compounds.
Pharmacokinetics
It is known that this compound has high gastrointestinal (gi) absorption and is bbb permeant . This suggests that it can be readily absorbed in the GI tract and can cross the blood-brain barrier, which may impact its bioavailability.
Result of Action
Given its ability to bind to specific molecules and modify their structure and function , it is likely that this compound’s action results in changes at the molecular and cellular level.
Action Environment
It is known that this compound is a colorless to slightly yellow liquid , suggesting that its physical state may be influenced by environmental conditions such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromodifluoroacetic acid can be synthesized through several methods. One common method involves the catalytic distillation process, where methyl and ethyl esters of this compound react with trifluoroacetic acid in the presence of sulfuric acid as a catalyst . Another method involves the conversion of 1,1-difluoro-1,2-dibromodihaloethane with oleum (50-70% SO₃) to produce bromodifluoroacetyl halide, which is then reacted with either an alcohol or water .
Industrial Production Methods
Industrial production of this compound often involves the transesterification process in a catalytic distillation column. This method is preferred due to its ability to overcome thermodynamic constraints and increase the selectivity of reactions while reducing energy and capital costs .
Chemical Reactions Analysis
Types of Reactions
Bromodifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or esters.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfur trioxide in water.
Substitution: Sodium bromide in the presence of sulfolane as a solvent can be used for substitution reactions.
Major Products Formed
Oxidation: Produces corresponding acids or esters.
Substitution: Results in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Bromodifluoroacetic acid is widely used in scientific research due to its versatility and effectiveness. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce the CF₂ group into chemical compounds.
Biology: Employed in enzyme kinetics studies to explore the structure and function of proteins.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and other medicinal compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: An ester of bromodifluoroacetic acid, used to introduce the CF₂ group in chemical synthesis.
Chlorodifluoroacetic acid: Another halogenated acetic acid derivative with similar properties.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. Its high reactivity and ability to undergo various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378334 | |
Record name | Bromodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-08-5 | |
Record name | 2-Bromo-2,2-difluoroacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromodifluoroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-2,2-difluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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